3-epi-Pregnenolone

Beschreibung

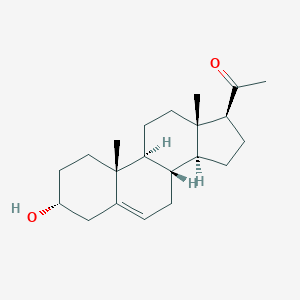

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(3R,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNBQBCIOKFOEO-QYYVTAPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859283 | |

| Record name | (3alpha)-3-Hydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19037-28-6 | |

| Record name | Pregn-5-en-20-one, 3alpha-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3alpha)-3-Hydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Endogenous Formation of 3 Epi Pregnenolone Epipregnanolone

Endogenous Concentrations and Spatiotemporal Dynamics

The concentration of 3-epi-pregnenolone exhibits significant changes, particularly in the context of pregnancy and parturition. Research indicates that maternal plasma levels of this neurosteroid increase as pregnancy progresses. caymanchem.com

Maternal and Umbilical Plasma Levels During Pregnancy and Parturition

At the time of delivery, distinct concentrations of this compound are observed in both maternal and umbilical plasma. Studies measuring steroid levels at parturition have identified and quantified this compound for the first time in human plasma. nih.gov The median concentration of unconjugated this compound was found to be 1.87 nmol/L in maternal plasma and 4.78 nmol/L in umbilical plasma. cas.cz The levels in umbilical plasma are significantly higher than those in the maternal circulation. nih.govcas.cznih.gov Specifically, the ratio of umbilical to maternal plasma medians for this compound at delivery is approximately 2.55. cas.cz

For its conjugated form, the median concentration of this compound conjugate was 15.3 nmol/L in maternal plasma and 11.9 nmol/L in umbilical plasma at delivery. cas.cz

| Form | Maternal Plasma | Umbilical Plasma |

|---|---|---|

| Unconjugated | 1.87 cas.cz | 4.78 cas.cz |

| Conjugated | 15.3 cas.cz | 11.9 cas.cz |

Comparative Analysis with Other Pregnanolone (B1679072) Isomers in Biological Fluids

When compared to its isomers, this compound is the least abundant of the four pregnanolone isomers in both maternal and umbilical plasma at delivery. nih.govcas.cznih.govresearchgate.net A study comparing the unconjugated forms of pregnanolone isomers in maternal plasma at delivery reported the following median concentrations: allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one) at 2.11 times the level of pregnenolone (B344588), pregnanolone (3α-hydroxy-5β-pregnan-20-one) at 1.25 times, isopregnanolone (3β-hydroxy-5α-pregnan-20-one) at 0.628 times, and this compound (3β-hydroxy-5β-pregnan-20-one) at just 0.194 times the concentration of pregnenolone. cas.czresearchgate.net

In umbilical plasma, the proportions relative to pregnenolone were different, but this compound remained the least prevalent isomer. cas.czresearchgate.net The levels of 3β-hydroxy-pregnanolone isomers (isopregnanolone and this compound) were found to be significantly higher in umbilical plasma compared to maternal plasma, whereas the differences for the 3α-hydroxy-isomers (allopregnanolone and pregnanolone) were not significant. nih.govcas.cznih.gov

| Pregnanolone Isomer | Maternal Plasma cas.cz | Umbilical Plasma cas.cz |

|---|---|---|

| This compound (3β,5β) | 1.87 | 4.78 |

| Allopregnanolone (3α,5α) | 20.3 (approx.) | 13.1 (approx.) |

| Pregnanolone (3α,5β) | 12.0 (approx.) | 14.1 (approx.) |

| Isopregnanolone (3β,5α) | 6.0 (approx.) | 14.5 (approx.) |

Note: Approximate concentrations for isomers other than this compound are calculated based on the reported proportions relative to pregnenolone and the median concentration of this compound provided in the source. The source states the proportions of median concentrations of pregnanolone isomers and pregnenolone in maternal plasma were 0.194 : 2.11 : 1.25 : 0.628 : 1 (for this compound, allopregnanolone, pregnanolone, isopregnanolone, and pregnenolone, respectively). cas.cz

Molecular Mechanisms and Biological Activities of 3 Epi Pregnenolone Epipregnanolone

Receptor Interactions and Allosteric Modulation

3-epi-Pregnenolone, also known as epipregnanolone (B113913), is an endogenous neurosteroid that exerts significant influence within the central nervous system through its interactions with various receptors. Unlike its 3α-hydroxy counterparts, which often act as positive allosteric modulators of certain receptors, this compound (a 3β-hydroxy pregnane (B1235032) steroid) and its sulfated form, pregnenolone (B344588) sulfate (B86663) (PS), primarily exhibit antagonistic or inverse agonist properties at several key ion channels. frontiersin.orgrrpharmacology.ru These interactions are crucial for regulating neuronal excitability and synaptic transmission.

Gamma-aminobutyric Acid Type A (GABA-A) Receptor Antagonism

This compound and its sulfated derivative, pregnenolone sulfate, are recognized as negative allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. frontiersin.orgelifesciences.org This antagonistic action contrasts with the potentiating effects of 3α-hydroxy neurosteroids like allopregnanolone (B1667786). frontiersin.orgnih.gov The inhibitory effect of these 3β-hydroxy steroids is characterized by a reduction in the GABA-mediated chloride current, which can lead to increased neuronal excitability. frontiersin.org

The modulatory effects of neurosteroids on the GABA-A receptor are mediated through specific binding sites that are distinct from those for GABA, benzodiazepines, or barbiturates. frontiersin.orgnih.gov Research has identified at least three neurosteroid-binding sites on the GABA-A receptor. rrpharmacology.ru The potentiating neurosteroid allopregnanolone binds to a canonical intersubunit site between the β3 and α1 subunits, which is responsible for receptor activation. rrpharmacology.ruelifesciences.org In contrast, the inhibitory 3β-epimer, epi-allopregnanolone (a related 3β-hydroxy steroid), does not bind to this canonical activation site. elifesciences.org

Both allopregnanolone and epi-allopregnanolone can bind to intrasubunit sites within the β3 and α1 subunits. rrpharmacology.ruelifesciences.org Binding to the β3 intrasubunit site appears to promote receptor desensitization for both types of steroids. rrpharmacology.ruelifesciences.org However, their effects upon binding to the α1 intrasubunit site can differ. rrpharmacology.ruelifesciences.org The inhibitory actions of sulfated steroids like pregnenolone sulfate have been linked to a binding site located at the lipid-exposed face of the M3 and M4 transmembrane α-helices of the α subunit. researchgate.net This suggests that inhibitory neurosteroids may not directly compete with potentiating neurosteroids at the activation site but rather exert their effects through distinct allosteric sites. elifesciences.org

The stereochemistry of the hydroxyl group at the C3 position of the steroid's A-ring is a critical determinant of its activity at the GABA-A receptor. frontiersin.orgnih.gov A 3α-hydroxy configuration is generally required for the potentiation of GABA-A receptor function. frontiersin.orgnih.gov Conversely, steroids with a 3β-hydroxy group, such as this compound and its relatives, typically act as antagonists. frontiersin.orgnih.gov

The addition of a sulfate group at the C3 position also profoundly alters the steroid's activity, generally converting a potentiating neurosteroid into an inhibitory one. frontiersin.orgnih.gov For instance, while pregnenolone itself is largely inactive at the GABA-A receptor, its sulfated form, pregnenolone sulfate, is a known antagonist. frontiersin.orgnih.gov Interestingly, both the 3α- and 3β-isomers of pregnenolone sulfate exhibit inhibitory activity. nih.gov This indicates that the presence of the negatively charged sulfate group can override the typical requirement of a 3α-hydroxy configuration for interaction with the receptor, albeit leading to an inhibitory rather than a potentiating effect. nih.gov While a negatively charged group at C3 is often associated with inhibition, it is not an absolute requirement, as some non-sulfated neurosteroids like DHEA can also be inhibitory. nih.gov

| Compound | C3-Configuration | Primary Activity at GABA-A Receptor | Reference |

|---|---|---|---|

| Allopregnanolone | 3α-hydroxy | Positive Allosteric Modulator (Potentiation) | frontiersin.orgnih.gov |

| This compound (Epipregnanolone) | 3β-hydroxy | Negative Allosteric Modulator (Antagonism) | frontiersin.orgnih.gov |

| Pregnenolone | 3β-hydroxy | Inactive | frontiersin.orgnih.gov |

| Pregnenolone Sulfate | 3β-hydroxy, 3-sulfate | Negative Allosteric Modulator (Antagonism) | frontiersin.orgnih.gov |

N-methyl-D-aspartate (NMDA) Receptor Modulation

Pregnenolone sulfate, the sulfated form of this compound's parent compound, is a complex modulator of the N-methyl-D-aspartate (NMDA) receptor. oup.com It generally acts as a positive allosteric modulator, potentiating NMDA receptor-mediated responses. oup.commdpi.com This potentiation is dependent on the subunit composition of the NMDA receptor. oup.comdiva-portal.org Pregnenolone sulfate has been shown to have a dominant positive modulatory effect on NMDA receptors containing GluN2A and GluN2B subunits, while exhibiting a dominant negative modulatory activity at receptors containing GluN2C and GluN2D subunits. researchgate.net The presence of the negatively charged sulfate group at the C3 position is crucial for this activity, as pregnenolone itself is inactive at NMDA receptors. researchgate.net Studies have shown that other negatively charged groups at the C3 position can substitute for the sulfate group. researchgate.net

Transient Receptor Potential M3 (TRPM3) Ion Channel Activation by this compound Sulfate

This compound sulfate, along with pregnenolone sulfate, is an activator of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. frontiersin.orgnih.gov TRPM3 is a non-selective cation channel involved in various physiological processes, including heat sensation. frontiersin.orgmdpi.com The activation of TRPM3 by these neurosteroids is considered a key endogenous signaling mechanism. frontiersin.org Pregnenolone sulfate activates TRPM3 by shifting its voltage-dependent activation to more negative membrane potentials. frontiersin.org Due to the hydrophilic nature of the sulfate group, pregnenolone sulfate acts as a membrane-impermeable ligand, activating the channel from the extracellular side. mdpi.comfrontiersin.org While high concentrations were initially thought to be required, subsequent research has shown that at physiological temperatures (37°C), pregnenolone sulfate can activate TRPM3 at concentrations within the physiological range. frontiersin.org Other TRPM3 agonists include nifedipine (B1678770) and epipregnanolone sulfate. nih.gov

| Compound | Receptor | Effect | Reference |

|---|---|---|---|

| This compound | GABA-A | Antagonism | frontiersin.orgnih.gov |

| Pregnenolone Sulfate | GABA-A | Antagonism | frontiersin.orgnih.gov |

| NMDA | Positive Allosteric Modulation (subunit-dependent) | oup.commdpi.com | |

| TRPM3 | Activation | frontiersin.orgnih.gov | |

| This compound Sulfate | TRPM3 | Activation | nih.gov |

Sigma-1 Receptor Activity

Pregnenolone and its derivatives are known to interact with sigma-1 receptors. rrpharmacology.ru These receptors are intracellular chaperone proteins located at the endoplasmic reticulum. rrpharmacology.rufrontiersin.org Pregnenolone is considered a probable endogenous agonist of the sigma-1 receptor. rrpharmacology.ru The activation of sigma-1 receptors by agonists like pregnenolone sulfate has been shown to enhance the activity of L-type Ca2+ channels and facilitate long-term potentiation in the hippocampus. frontiersin.orgfrontiersin.org This suggests a role for this compound and its related compounds in modulating neuronal plasticity and excitability through this distinct receptor system. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Studies for this compound

Influence of Stereochemistry (e.g., 3β-hydroxy, 5β-pregnane) on Biological Potency and Selectivity

The biological activity of pregnane neurosteroids is profoundly dictated by their stereochemistry, particularly the orientation of the hydroxyl group at the C-3 position and the fusion of the A and B steroid rings (A/B ring fusion).

The most critical feature determining the modulatory direction at the GABA-A receptor is the stereochemistry of the hydroxyl group at the C-3 position. vscht.cz

3α-hydroxy configuration: This configuration, found in steroids like allopregnanolone (3α,5α) and pregnanolone (B1679072) (3α,5β), is a requisite for positive allosteric modulation of the GABA-A receptor. vscht.cznih.gov These compounds enhance GABA-ergic inhibition, leading to sedative and anxiolytic effects. wikipedia.org The 3α-OH group is considered a crucial hydrogen bond donor for this activity. vscht.cz

3β-hydroxy configuration: In stark contrast, the 3β-hydroxy configuration, as seen in this compound (3β,5β) and its isomer isopregnanolone (3β,5α), typically results in negative modulation or antagonism of the GABA-A receptor. researchgate.netbioscientifica.com Structure-activity studies confirm that the 3β-OH analog of allopregnanolone, for instance, lacks the anti-apoptotic effects seen with the 3α-OH compound, highlighting the stereospecificity of these actions. pnas.org These 3β-hydroxysteroids act as non-competitive inhibitors of the GABA-A receptor. elifesciences.orgjneurosci.org

The stereochemistry of the A/B ring fusion (5α vs. 5β) also influences the biological profile, although it is generally considered of lesser importance than the C-3 hydroxyl orientation for positive modulation. vscht.cz

5α-pregnane: This configuration results in a more planar steroid backbone. Allopregnanolone (3α,5α) is a potent positive modulator of the GABA-A receptor. wikipedia.org

5β-pregnane: This configuration introduces a significant bend in the steroid molecule. This compound (3β-hydroxy-5β-pregnan-20-one) and pregnanolone (3α-hydroxy-5β-pregnan-20-one) both possess this bent structure. nih.govbioscientifica.com While pregnanolone is a potent positive modulator, this compound is a negative modulator, reinforcing that the C-3 hydroxyl orientation is the primary determinant of the direction of GABA-A receptor modulation. researchgate.netnih.gov However, 5β-reduced neuroactive steroids have been identified as novel blockers of T-type calcium channels, suggesting that this configuration can confer activity at other neuronal targets. bioscientifica.com

| Stereochemical Feature | Example Compound(s) | Primary Biological Effect on GABA-A Receptor | Reference |

|---|---|---|---|

| 3α-hydroxy | Allopregnanolone (3α,5α), Pregnanolone (3α,5β) | Positive Allosteric Modulator (Potentiator) | vscht.cznih.gov |

| 3β-hydroxy | This compound (3β,5β), Isopregnanolone (3β,5α) | Negative Modulator / Antagonist | elifesciences.orgresearchgate.netpnas.org |

| 5α-pregnane (Planar A/B ring) | Allopregnanolone | Associated with potent GABA-A positive modulation (when 3α-OH is present) | wikipedia.org |

| 5β-pregnane (Bent A/B ring) | This compound, Pregnanolone | Can confer activity at T-type calcium channels; GABA-A effect depends on C-3 OH | nih.govbioscientifica.com |

Comparative Analysis of Biological Effects with Pregnenolone and Allopregnanolone Isomers

This compound is an isomer of allopregnanolone and a metabolite of pregnenolone, but its biological effects differ significantly due to subtle structural variations.

Pregnenolone: As the primary precursor for all steroid hormones and neurosteroids, pregnenolone itself has direct biological actions. mdpi.comnih.gov It can interact with microtubule-associated protein 2 (MAP2) and cannabinoid receptor type 1 (CB1), and has demonstrated neuroprotective and cognitive-enhancing effects. mdpi.comane.plbiorxiv.org Its sulfated form, pregnenolone sulfate (PS), is a well-known negative allosteric modulator of GABA-A receptors and a positive modulator of N-methyl-D-aspartate (NMDA) receptors, often exerting effects opposite to those of allopregnanolone. elifesciences.organe.plnih.gov

Allopregnanolone: This neurosteroid (3α,5α-isomer) is a potent positive allosteric modulator of the GABA-A receptor, enhancing the receptor's response to GABA. nih.govwikipedia.org This action underlies its anxiolytic, sedative, and anticonvulsant properties. wikipedia.org It is considered a key endogenous regulator of neuronal excitability and mood. nih.gov In contrast to this compound, allopregnanolone promotes neuronal survival and has demonstrated anti-apoptotic effects. pnas.org

This compound (Epipregnanolone): This 3β,5β-isomer generally exhibits opposing actions to allopregnanolone at the GABA-A receptor. It acts as a negative modulator or noncompetitive antagonist, inhibiting GABA-A receptor function. elifesciences.orgjneurosci.org This inhibitory action can reverse the potentiation caused by positive modulators like allopregnanolone. jneurosci.org Unlike allopregnanolone, the 3β-hydroxy configuration of epipregnanolone does not support anti-apoptotic activity in tested models. pnas.org

| Compound | Key Isomeric Features | Primary Non-Genomic Action on Neuronal Receptors | Reference |

|---|---|---|---|

| Pregnenolone | Precursor; 3β-hydroxy, Δ5 double bond | Direct actions on MAP2, CB1; its sulfate ester (PS) is a GABA-A negative modulator and NMDA positive modulator. | elifesciences.orgmdpi.comane.pl |

| Allopregnanolone | 3α-hydroxy, 5α-pregnane | Potent positive allosteric modulator of GABA-A receptors. | nih.govwikipedia.org |

| This compound | 3β-hydroxy, 5β-pregnane | Negative modulator/noncompetitive antagonist of GABA-A receptors. | elifesciences.orgresearchgate.netjneurosci.org |

Physiological and Endogenous Roles of 3 Epi Pregnenolone Epipregnanolone

Neurophysiological Functions

3-epi-Pregnenolone is a neurosteroid that exerts significant influence over various functions within the central nervous system. ontosight.ai It is a metabolite of pregnenolone (B344588) and is known to interact with several key neurotransmitter systems, thereby modulating neuronal activity and influencing behavior. caymanchem.com

Epipregnanolone (B113913) plays a role in regulating the excitability of neurons. frontiersin.org It has been shown to be a positive modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. researchgate.netnih.gov By enhancing the action of GABA, epipregnanolone can reduce neuronal firing rates. nih.gov This potentiation of GABA-induced chloride currents has been observed in Purkinje cells of the cerebellum and pyramidal neurons of the hippocampus in rats. researchgate.netnih.gov The effect is concentration-dependent, with a more pronounced potentiation at lower concentrations of GABA. nih.gov

Conversely, some research suggests that 3β-hydroxy pregnane (B1235032) steroids, a category that includes epipregnanolone, can act as antagonists at the GABA-A receptor, which would lead to increased neuronal excitability. nih.gov It is also reported to inhibit multiple voltage-gated calcium channels, which are crucial for neuronal excitability, particularly in sensory neurons involved in pain signaling. nih.gov Studies have demonstrated its ability to block both low-voltage-activated (T-type) and high-voltage-activated (HVA) calcium channels. nih.gov This dual inhibitory action on calcium channels may contribute to its analgesic effects. nih.gov

The parent compound, pregnenolone, and its derivatives are recognized for their impact on cognitive functions. rupahealth.comebsco.com Pregnenolone sulfate (B86663), a related neurosteroid, has been shown to enhance memory and learning. rupahealth.comnih.gov While direct studies on this compound's specific role in memory are less abundant, its modulation of GABAergic and other neurotransmitter systems suggests a potential influence. nih.govdrcgolding.co.za For instance, the inhibition of GABA-A receptors by related compounds is thought to promote memory and learning. rupahealth.com Furthermore, pregnenolone itself has been associated with memory enhancement in animal studies. drcgolding.co.zapnas.org

Neurosteroids are deeply implicated in the regulation of mood and anxiety. nih.govfrontiersin.org Allopregnanolone (B1667786), a stereoisomer of epipregnanolone, is well-known for its anxiolytic (anxiety-reducing) and sedative properties, which are mediated through positive modulation of the GABA-A receptor. frontiersin.orgresearchgate.net Given that epipregnanolone also modulates GABA-A receptors, it is likely involved in mood and anxiety regulation. researchgate.netnih.gov However, the nature of its effect can be complex. While positive modulation of GABA-A receptors generally leads to anxiolysis, some studies suggest that certain 3β-OH steroids can have opposing effects. nih.govfrontiersin.org Dysregulation of neurosteroid levels, including the balance between different isomers, has been observed in mood disorders like depression and anxiety. frontiersin.orgresearchgate.netnih.gov

This compound is considered to have potential neuroprotective and anti-inflammatory properties. ontosight.ai Its parent compound, pregnenolone, has demonstrated neuroprotective effects against various insults. acs.orgnih.govresearchgate.net Research suggests that pregnane neurosteroids can exert anti-inflammatory effects in both the brain and peripheral tissues by impacting Toll-like receptor (TLR) activation and signaling pathways. nih.gov Specifically, allopregnanolone has been shown to inhibit the activation of TLR4 and TLR2, leading to a reduction in pro-inflammatory mediators. nih.govd-nb.info These actions are crucial in mitigating neuroinflammation, a process implicated in various neurodegenerative diseases. ontosight.aid-nb.info The anti-inflammatory effects of related neurosteroids are mediated, in part, by the inhibition of pro-inflammatory cytokines like TNF-α and IL-6. nih.govmdpi.com

Reproductive System Physiology

During pregnancy, the maintenance of uterine quiescence is critical. Progesterone (B1679170) and its metabolites play a key role in this process. frontiersin.orgglowm.com Epipregnanolone has been shown to inhibit spontaneous contractions in myometrial strips isolated from women at term pregnancy. caymanchem.com The effect is concentration-dependent. mdpi.com This inhibitory action on uterine muscle contractility suggests a role for epipregnanolone in maintaining pregnancy. The regulation of myometrial contractility is a complex process involving various hormones and signaling pathways, including those influenced by prostaglandins (B1171923) and oxytocin. frontiersin.orgoup.comnih.gov The tocolytic (labor-inhibiting) effect of progesterone and its metabolites is a crucial aspect of reproductive physiology. mdpi.com

Involvement in Parturition Mechanisms

This compound, also known as epipregnanolone, is a neurosteroid and an active metabolite of the hormone pregnenolone. caymanchem.com It is one of four isomers of pregnanolone (B1679072) and is endogenously produced in the body, with levels showing significant fluctuation during pregnancy and parturition. oup.comcas.cz Maternal plasma levels of epipregnanolone increase over the course of pregnancy, with a gradual rise observed between the first and sixth months. caymanchem.comoup.com

Research suggests that epipregnanolone may play a role in uterine quiescence, potentially contributing to the maintenance of pregnancy. nih.gov Studies on isolated myometrial strips from women at term have shown that epipregnanolone inhibits spontaneous contractions. caymanchem.com This uterine-relaxing effect, coupled with its ability to suppress the activity of oxytocin-producing cells, suggests that a decline in its formation could be a factor in the initiation of labor. nih.gov

Around the time of parturition, the concentration of epipregnanolone is considerably lower than that of other pregnanolone isomers in both maternal and umbilical plasma. cas.cz Following delivery, the levels of free epipregnanolone in the maternal serum fall, with a primary decrease observed within the first hour. cas.cz In newborns, levels of epipregnanolone and other neurosteroids decline significantly within the first two days of life. nih.govhealthynewbornnetwork.org This decline has been observed to be more pronounced in infants born via vaginal delivery compared to those born by cesarean section, suggesting the mode of delivery influences postnatal neurosteroid levels. nih.gov

Table 1: Research Findings on Epipregnanolone in Parturition

| Subject of Study | Key Finding | Source Citation |

|---|---|---|

| Maternal Plasma | Levels of epipregnanolone increase during the course of pregnancy. | caymanchem.comoup.com |

| Human Myometrium | Inhibits spontaneous contractions in uterine tissue from at-term pregnant women (IC50 = 156 µM). | caymanchem.com |

| Maternal/Umbilical Plasma at Delivery | Concentration is much lower than other pregnanolone isomers. | cas.cz |

| Postpartum Maternal Serum | Levels of free epipregnanolone decrease significantly within the first hour after delivery. | cas.cz |

| Newborns | Levels decline significantly in the first two days after birth; the decline is more pronounced after vaginal delivery compared to c-section. | nih.govhealthynewbornnetwork.org |

Behavioral Modulation

Epipregnanolone is a neuroactive steroid that can modulate neuronal activity and behavior, in part through its actions on neurotransmitter systems. scielo.br

Research into the effects of epipregnanolone on alcohol consumption has yielded significant findings, particularly in preclinical models of operant alcohol self-administration. Studies demonstrate that epipregnanolone can attenuate this behavior.

In one key study using male Wistar rats trained to self-administer ethanol (B145695), pretreatment with epipregnanolone was found to decrease operant alcohol self-administration. caymanchem.comnih.gov This effect was observed at doses of 10 and 20 mg/kg, while the compound did not alter water intake, suggesting a specific effect on ethanol reinforcement rather than general consumption behavior. caymanchem.comnih.gov These findings indicate that epipregnanolone's ability to alter ethanol intake may be related to its inhibitory actions at GABA-A receptors. nih.gov Other research corroborates that systemic administration of epipregnanolone (also referred to as 3β,5β-THP) reduces ethanol self-administration. researchgate.net

However, the effect may be model-dependent. A separate study using male C57BL/6J mice in a limited-access drinking paradigm found that epipregnanolone, administered as a partial agonist/antagonist neurosteroid, had no significant influence on any evaluated parameter of ethanol consumption. nih.gov Further research highlights epipregnanolone's role as a specific antagonist at the neurosteroid site on the GABA-A receptor, where it has been shown to block the development of rapid tolerance to the motor-impairing effects of ethanol in mice. scielo.br

Table 2: Research Findings on Epipregnanolone and Alcohol Self-Administration

| Animal Model | Experimental Design | Key Finding | Source Citation |

|---|---|---|---|

| Male Wistar Rats | Operant self-administration of 10% ethanol vs. water. | Epipregnanolone (10 and 20 mg/kg) significantly attenuated ethanol self-administration. | caymanchem.comnih.gov |

| Male Wistar Rats | Operant self-administration of ethanol. | Systemic administration of epipregnanolone (3β,5β-THP) reduces ethanol self-administration. | researchgate.net |

| Male C57BL/6J Mice | 2-hour limited-access to 10% ethanol solution. | Epipregnanolone exhibited no influence on any consumption parameter evaluated. | nih.gov |

| Mice | Assessment of rapid tolerance to ethanol's motor impairing effects. | Epipregnanolone blocked the development of tolerance to ethanol-induced motor impairment. | scielo.br |

Analytical Methodologies for 3 Epi Pregnenolone Epipregnanolone Quantification

Sample Preparation Techniques for Complex Biological Matrices

The initial and most critical stage in the analysis of 3-epi-pregnenolone from biological samples, such as plasma, serum, or brain tissue, is sample preparation. scispace.com The primary goals are to remove proteins, phospholipids, and other matrix components that can interfere with analysis, and to concentrate the analyte to a detectable level. mdpi.commdpi.com Common strategies include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation, often used in combination to achieve the desired sample purity. mdpi.comnih.gov

Solid-phase extraction is a widely used technique for the cleanup and concentration of steroids from biological fluids. scispace.comresearchgate.net It offers a high degree of selectivity and can effectively remove interfering compounds. thermofisher.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a different solvent. thermofisher.com

For the analysis of neurosteroids like this compound, various SPE cartridges with different sorbent chemistries are employed. scispace.com For instance, C18 and other polymeric sorbents such as Strata-X® have been evaluated, with Strata-X® cartridges showing high recoveries for a range of neurosteroids. scispace.com One study detailed a method using a polymeric reversed-phase Strata™-X 96-well plate for the analysis of 19 steroid analytes, including pregnenolone (B344588), from serum. phenomenex.com Another method for determining steroid hormones in H295R cell incubation medium also found SPE to be a viable alternative to LLE, with steroid hormone recoveries ranging from 98.2% to 109.4%. nih.gov

A typical SPE workflow for steroid analysis from serum might involve the following steps: sciex.com

Conditioning: The SPE cartridge is prepared by passing methanol (B129727) and then deionized water through it. sciex.com

Sample Loading: The pre-treated sample (e.g., serum diluted with a buffer) is loaded onto the cartridge. sciex.com

Washing: The cartridge is washed with solutions like 95:5 water:isopropanol to remove hydrophilic impurities. sciex.com

Drying: The cartridge is dried under a stream of nitrogen gas. sciex.com

Elution: The target analytes are eluted from the sorbent using an appropriate solvent, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). sciex.com

| Step | Description | Reference |

| Conditioning | Maestro NBE columns are conditioned with 200µL of methanol, followed by 200µL of deionized water. | sciex.com |

| Sample Loading | 100µL of sample is mixed with 600 µL of 95:5 water:isopropanol and 50µL of internal standard, then loaded onto the columns. | sciex.com |

| Washing 1 | Columns are washed with 300µL of 95:5 water:isopropanol. | sciex.com |

| Drying 1 | Columns are dried under nitrogen gas for 8 minutes. | sciex.com |

| Washing 2 | Columns are washed with 250µL of hexane. | sciex.com |

| Drying 2 | Columns are dried under nitrogen for 1 minute. | sciex.com |

| Elution | Analytes are eluted with 200µL of 80:20 hexane:ethyl acetate. | sciex.com |

| Evaporation | Extracts are evaporated to dryness under nitrogen. | sciex.com |

| Reconstitution | Samples are reconstituted in 25µL of MeOH, followed by the addition of 50µL of deionized water. | sciex.com |

Liquid-liquid extraction is a classic and effective method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.netresearchgate.net For steroid analysis, LLE is often used to extract the relatively nonpolar steroids from the aqueous biological matrix into an organic solvent. mdpi.com

A common procedure involves mixing the biological sample (e.g., serum or plasma) with an organic solvent like methyl tert-butyl ether (MTBE) and ethyl acetate (EtAc). mdpi.com After vigorous mixing and centrifugation to separate the layers, the organic layer containing the steroids is collected. This process can be repeated to maximize recovery. mdpi.com One study reported extraction recoveries between 91% and 104% for a panel of neuroactive steroids using LLE. mdpi.com Another method for analyzing 19 steroid hormones in human serum and urine utilized a double LLE with a mixture of MTBE and EtAc (5:1, v/v). mdpi.com

However, LLE can be labor-intensive and may result in less clean extracts compared to SPE, sometimes leading to more significant matrix effects. scispace.com Supported liquid extraction (SLE) is a more modern alternative that provides cleaner samples with a more streamlined workflow. phenomenex.com

Due to the high protein content in biological samples like serum and plasma, protein precipitation is often the first step in sample preparation. mdpi.comnih.gov Proteins can interfere with the analysis by binding to the analytes or by precipitating in the analytical column. mdpi.com

Precipitation is typically achieved by adding an organic solvent, such as acetonitrile (B52724) or methanol, to the sample. nih.govacs.org This denatures the proteins, causing them to precipitate out of the solution. The sample is then centrifuged to pellet the precipitated proteins, and the supernatant containing the analytes is collected for further purification steps like SPE or LLE. unil.ch One method for analyzing neuroactive steroids in human serum involved a simple and rapid sample preparation that primarily consisted of protein precipitation with acetonitrile, followed by filtration and concentration. nih.gov Another study on monkey brain tissue also utilized protein precipitation as part of a thorough sample cleanup process. researchgate.net

To improve the sensitivity and specificity of detection, especially for gas chromatography-mass spectrometry (GC-MS), chemical derivatization is often employed. scispace.comnih.gov Derivatization involves chemically modifying the analyte to enhance its volatility, thermal stability, or ionization efficiency. nih.govmdpi.com

For steroids like this compound, derivatization typically targets the hydroxyl and keto functional groups. nih.gov Silylation, which replaces active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, is a common technique. mdpi.com Reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and N-trimethylsilylimidazole (TSIM) are frequently used. nih.govresearchgate.net However, the presence of keto groups can sometimes lead to the formation of enol-TMS ether artifacts. nih.gov

Another approach is the formation of methyloxime-trimethylsilyl (MO-TMS) derivatives, which involves a two-step process: first, the keto groups are converted to methyloximes, and then the hydroxyl groups are silylated. nih.gov This can help to avoid the formation of unwanted byproducts. nih.gov

For liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization can be used to introduce a permanently charged or easily ionizable moiety to the steroid molecule, thereby improving its ionization efficiency in the mass spectrometer. scispace.com Girard T reagent, for example, can be used for ketone-specific derivatization, which has been shown to enhance the sensitivity of steroid analysis. researchgate.net Dansyl chloride is another derivatizing agent that can significantly improve the sensitivity of estrogen analysis. mdpi.com

| Derivatization Reagent | Target Functional Group | Purpose | Reference |

| MSTFA/TSIM | Hydroxyl | Silylation to form TMS ethers for GC-MS analysis. | nih.govresearchgate.net |

| Hydroxylamine hydrochloride | Keto | Formation of oximes to improve detection. | scispace.com |

| Girard T reagent | Keto | Introduces a charged moiety for enhanced LC-MS/MS sensitivity. | researchgate.net |

| Dansyl chloride | Phenolic hydroxyl | Enhances sensitivity in LC-MS/MS analysis of estrogens. | mdpi.commdpi.com |

| 2-hydrazino-1-methylpyridine | Ketone | More efficient detection of neutral neurosteroids. | scispace.com |

Chromatographic Separation Techniques for Isomer Resolution

The separation of this compound from its isomers, particularly allopregnanolone (B1667786) and pregnanolone (B1679072), is a significant challenge due to their identical molecular weight and similar structures. scispace.com Chromatographic techniques are essential for achieving this resolution.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), has historically been a powerful tool for steroid analysis. mdpi.comtohoku.ac.jp In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. tohoku.ac.jp Separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile gas phase. tohoku.ac.jp

For steroid analysis, GC-MS offers excellent chromatographic resolution, which is crucial for separating isomers. tohoku.ac.jp However, the low volatility and thermal instability of underivatized steroids necessitate a derivatization step prior to GC analysis. mdpi.com The derivatized steroids are then separated on the GC column, often a non-polar or medium-polarity column, before being detected by the mass spectrometer. The retention times and mass fragmentation patterns are used for identification and quantification. mdpi.com A study profiling steroid metabolic pathways in human plasma utilized GC-MS/MS with dynamic multiple reaction monitoring (dMRM) for the sensitive and selective detection of 20 steroids as their silylated derivatives. mdpi.com

| Parameter | Value/Description | Reference |

| Oven Temperature Program | Initially 150°C, ramped to 230°C at 20°C/min (held for 2 min), increased to 250°C at 2°C/min (held for 2 min), and finally elevated to 310°C at 30°C/min (held for 2 min). | mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV. | mdpi.com |

| Ion Source Temperature | 230°C. | mdpi.com |

| Analyzers Temperature | 150°C. | mdpi.com |

| Detection Mode | Dynamic Multiple Reaction Monitoring (dMRM). | mdpi.com |

Liquid Chromatography (LC)

Liquid chromatography (LC) serves as a fundamental separation technique in the analysis of this compound and other neurosteroids. mdpi.com The primary challenge in analyzing these compounds lies in their structural similarity and the complexity of biological samples. nih.gov Effective chromatographic separation is essential to distinguish this compound from its isomers, such as allopregnanolone, pregnanolone, and epiallopregnanolone, which often share similar mass spectral fragmentation patterns. nih.gov

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are commonly employed. researchgate.netnih.gov These techniques utilize columns with specific stationary phases, such as C18 or phenyl-X, to achieve separation based on the analytes' physicochemical properties. nih.govlcms.cz For instance, a method using an Agilent Poroshell 120 EC-C18 column has been validated for the simultaneous quantification of epipregnanolone (B113913) and other steroids in serum. nih.gov Another study demonstrated the separation of allopregnanolone, pregnanolone, and their 3β epimers, including epipregnanolone, using a Phenomenex Kinetex C18 column. nih.gov The choice of mobile phase composition and gradient elution is optimized to ensure baseline separation of the target analytes. researchgate.net

Derivatization is a common strategy to improve the chromatographic properties and ionization efficiency of neutral steroids like this compound. nih.govresearchgate.net Reagents such as 2-hydrazinopyridine (B147025) or 1-amino-4-methylpiperazine (B1216902) (AMP) can be used to introduce a charged group, enhancing detection by mass spectrometry. researchgate.netresearchgate.net

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) coupled with a chromatographic system is the gold standard for the definitive identification and quantification of this compound due to its high selectivity and sensitivity. mdpi.comsciex.com

Gas chromatography-mass spectrometry (GC-MS) has historically been a cornerstone for steroid analysis. mdpi.comscispace.com This technique offers high resolution and sensitivity. mdpi.com For GC analysis, steroids like this compound require derivatization to increase their volatility and thermal stability. mdpi.com While GC-MS provides excellent selectivity, it can involve labor-intensive sample preparation steps. nih.gov The development of tandem mass spectrometry (GC-MS/MS) has further enhanced the specificity and sensitivity of this method by reducing background noise and interference. mdpi.com GC-MS/MS is a powerful tool for creating detailed steroid fingerprints in biological samples. oup.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become increasingly popular for steroid analysis due to its versatility and ability to measure multiple compounds in a single run. mdpi.comnih.gov This method is highly specific and accurate, making it suitable for clinical research and diagnostics. nih.govsciex.com

Several validated LC-MS/MS methods have been developed for the simultaneous quantification of this compound and other neurosteroids in various biological matrices, including plasma and serum. nih.govresearchgate.netscispace.com These methods often involve a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and MS/MS detection. nih.govnih.gov For instance, a robust LC-MS/MS method was developed for the assay of epipregnanolone and five other neurosteroids in monkey brain tissue, highlighting its applicability in neuroscience research. researchgate.net

Derivatization can also be employed in LC-MS/MS to enhance the ionization efficiency of neutral steroids. researchgate.net Reagents that introduce a permanent positive charge into the molecule, such as quaternary aminooxy (QAO) reagents, can significantly improve sensitivity. nih.gov

Table 1: Selected LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Matrix | Human Serum | Human Plasma | Monkey Brain Tissue |

| Extraction | Protein Precipitation (Methanol) nih.gov | Solid Phase Extraction (SPE) researchgate.net | Protein Precipitation, Phospholipid Removal, Liquid-Liquid Extraction researchgate.net |

| Chromatography Column | Agilent Poroschell 120 EC-C18 nih.gov | Not specified | Not specified |

| Derivatization | None nih.gov | 2-hydrazinopyridine researchgate.net | Girard T Reagent researchgate.net |

| Detection | HPLC-MS/MS nih.gov | LC-MS/MS researchgate.net | LC-MS/MS researchgate.net |

| Quantification Range | 0.78 to 1000 ng/mL nih.gov | LOQ for related analytes 10-40 pg/mL researchgate.net | Not specified |

This table is for illustrative purposes and summarizes data from multiple sources. Specific details may vary between individual studies.

Multiple reaction monitoring (MRM) is a highly specific and sensitive detection mode used in tandem mass spectrometry. mdpi.com In MRM, a specific precursor ion of the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is selected in the second mass analyzer. omu.edu.tr This process significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for the accurate quantification of low-abundance analytes like this compound even in complex biological matrices. nih.govresearchgate.net

The selection of precursor and product ion transitions is critical for the specificity of the MRM assay. biorxiv.org For this compound and its isomers, which have the same molecular weight and can produce common fragment ions, chromatographic separation is essential to ensure that the correct compound is being quantified. nih.gov Researchers optimize MS/MS transitions by infusing pure, derivatized compounds to determine the most intense and specific transitions for quantification and qualification. biorxiv.org

Immunological Assays and Specificity Considerations

Immunological assays, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), are alternative methods for quantifying steroids. nih.govscispace.com These assays are often used for their high throughput and sensitivity. nih.gov However, a significant drawback of immunoassays is the potential for lack of specificity due to antibody cross-reactivity. nih.govnih.gov

Structurally related steroids, such as the isomers of this compound, can cross-react with the antibodies used in the assay, leading to inaccurate measurements. nih.gov For example, an ELISA kit for pregnenolone may show cross-reactivity with progesterone (B1679170) and dehydroepiandrosterone. dbc-labs.com While some studies suggest that ELISA and MS methods can yield similar estimates for some hormones, absolute concentrations may differ, and immunoassays are susceptible to matrix effects. nih.gov Therefore, while useful for screening, results from immunological assays should be interpreted with caution, and confirmation with a more specific method like LC-MS/MS is often recommended for definitive quantification. sciex.com

Preclinical Research and Experimental Models for 3 Epi Pregnenolone Epipregnanolone

In Vitro Studies in Cellular Systems

In vitro research provides a foundational understanding of the cellular and molecular mechanisms of 3-epi-pregnanolone. These studies, conducted in controlled laboratory settings, allow for the precise investigation of its effects on specific cell types.

The study of 3-epi-pregnanolone in neuronal cell cultures has revealed its complex interactions with the nervous system. Primary neuronal cultures involve the in vitro maintenance of living neurons extracted from animal nervous system tissue, such as the brain or spinal cord. thermofisher.com These cells are kept viable in a supportive environment with nutrient-rich media. thermofisher.com

Research using the patch-clamp technique on Purkinje cells from rat cerebellum and pyramidal neurons from the hippocampus has demonstrated that 3-epi-pregnanolone acts as a positive modulator of the GABA-induced chloride current (IGABA). researchgate.netnih.govnih.gov This potentiation of the GABAergic system is a key finding, as GABA is the primary inhibitory neurotransmitter in the brain. The EC50 values, which represent the concentration required to achieve half of the maximum effect, were determined to be 5.7 µM in Purkinje cells and 9.3 µM in hippocampal neurons. researchgate.netnih.govnih.gov Interestingly, the potentiating effect of 3-epi-pregnanolone was more pronounced at lower GABA concentrations. nih.govnih.gov

Further studies have shown that while 3-epi-pregnanolone can potentiate IGABA, its effects can be influenced by other neurosteroids. For instance, isopregnanolone has been found to counteract the potentiating effect of 3-epi-pregnanolone. nih.govnih.gov In contrast, when combined with allopregnanolone (B1667786), a more potent positive modulator, the effects were not additive, suggesting a complex interaction at the GABAA receptor. researchgate.netnih.govnih.gov

Beyond its effects on GABA receptors, 3-epi-pregnanolone has been shown to inhibit high-voltage-activated (HVA) calcium currents in rat sensory neurons in a G-protein-dependent manner. tandfonline.comresearchgate.net The IC50 for this inhibition was found to be 3.3 μM. tandfonline.com This action on calcium channels suggests an alternative mechanism for its observed analgesic properties. tandfonline.comresearchgate.net

Table 1: Effects of 3-epi-Pregnenolone in Neuronal Cell Cultures

| Cell Type | Experimental Model | Key Finding | Measurement | Value | Reference |

|---|---|---|---|---|---|

| Rat Cerebellar Purkinje Cells | Patch Clamp | Positive modulator of IGABA | EC50 | 5.7 µM | researchgate.netnih.govnih.gov |

| Rat Hippocampal Pyramidal Neurons | Patch Clamp | Positive modulator of IGABA | EC50 | 9.3 µM | researchgate.netnih.govnih.gov |

| Rat Sensory Neurons | Patch Clamp | Inhibition of HVA calcium currents | IC50 | 3.3 µM | tandfonline.com |

Studies utilizing smooth muscle cell models, particularly myometrial strips from the uterus, have provided insights into the potential role of 3-epi-pregnanolone in reproductive physiology. Research has shown that 3-epi-pregnanolone can inhibit spontaneous contractions in myometrial strips isolated from women at term pregnancy. caymanchem.comcaymanchem.comlipidmaps.org The concentration required to inhibit 50% of the contractions (IC50) was found to be 156 µM. caymanchem.comcaymanchem.comlipidmaps.org This suggests a potential role for 3-epi-pregnanolone in maintaining uterine quiescence during pregnancy.

Table 2: Effects of this compound on Myometrial Strips

| Tissue Source | Experimental Model | Key Finding | Measurement | Value | Reference |

|---|---|---|---|---|---|

| Human Term Pregnant Myometrium | Isolated Myometrial Strips | Inhibition of spontaneous contractions | IC50 | 156 µM | caymanchem.comcaymanchem.comlipidmaps.org |

In Vivo Animal Models

Animal models are crucial for understanding the physiological and behavioral effects of 3-epi-pregnanolone in a whole-organism context.

In the realm of behavioral neuroscience, 3-epi-pregnanolone has been investigated for its potential to modulate alcohol-seeking behavior. Studies in alcohol-preferring rats have shown that 3-epi-pregnanolone can decrease operant alcohol self-administration. caymanchem.comcaymanchem.comlipidmaps.org This effect suggests that 3-epi-pregnanolone may interact with the neural circuits underlying addiction and reward. caymanchem.comcaymanchem.comlipidmaps.org Some research suggests this effect could be related to its actions on either GABAA or NMDA receptors. researchgate.net

The neuroactive properties of 3-epi-pregnanolone have led to its investigation in animal models of neurological and psychiatric disorders. For instance, it has demonstrated anticonvulsant properties in animal models of epilepsy. ontosight.ai In a rat model of surgical paw incision, intrathecal administration of 3-epi-pregnanolone was found to alleviate thermal and mechanical nociception, suggesting its potential as an analgesic. tandfonline.com Furthermore, it effectively reduced mechanical hyperalgesia in rats after surgery. tandfonline.com The analgesic effects are thought to be mediated, at least in part, by its ability to block T-type and high-voltage-activated calcium channels in sensory neurons. tandfonline.comresearchgate.net

The presence and fluctuating levels of 3-epi-pregnanolone during pregnancy suggest its involvement in reproductive and developmental processes. Maternal plasma levels of 3-epi-pregnanolone have been observed to increase over the duration of pregnancy. caymanchem.comcaymanchem.comlipidmaps.org Studies measuring pregnanolone (B1679072) isomers in pregnant women have shown that the ratios of different isomers change throughout gestation. oup.com While the precise physiological impact of these changes is still under investigation, it is hypothesized that 3β-hydroxy pregnanes like 3-epi-pregnanolone may have effects opposite to the neuroinhibitory 3α-hydroxy isomers, potentially influencing the timing of parturition. oup.com However, the exact role of 3-epi-pregnanolone in the complex process of labor remains to be fully elucidated.

Pathological States and Disease Associations with 3 Epi Pregnenolone Epipregnanolone

Neurological and Psychiatric Disorders

Alterations in the levels and function of epipregnanolone (B113913) and its parent compound, pregnenolone (B344588), have been observed in several neurological and psychiatric conditions. These neurosteroids can influence neuronal excitability, neuroinflammation, and neurogenesis, processes that are often dysregulated in these disorders.

Research suggests a link between neuroactive steroids like epipregnanolone and mood disorders. frontiersin.orggeorgefox.edu Studies have investigated the broader role of pregnenolone and its metabolites in depression, with some findings indicating that lower levels of these compounds may be associated with depressive episodes. trialstoday.orgnih.gov For instance, lower cerebrospinal fluid levels of pregnenolone have been reported in individuals with major depressive disorder (MDD) compared to healthy controls. trialstoday.orgnih.gov

In the context of pregnancy, fluctuations in neuroactive steroids are particularly relevant. One study found that levels of epipregnanolone (EPI), along with allopregnanolone (B1667786) (ALLO), pregnanolone (B1679072) (PA), and isoallopregnanolone (ISO), were altered in women who developed depression during pregnancy. frontiersin.org Specifically, marginally significantly higher levels of EPI were observed in the first trimester in women with perinatal-emergent depression compared to those who had never been depressed. frontiersin.org This suggests that the dynamic changes in neurosteroid levels during pregnancy may contribute to the pathophysiology of perinatal depression. frontiersin.org

Clinical trials exploring the therapeutic potential of pregnenolone in depression have shown some promising results. trialstoday.orgtrialx.com One study on menopausal and perimenopausal women with depression aims to determine if pregnenolone administration can reduce depressive and anxiety symptoms. trialstoday.orgtrialx.com Another pilot study found that pregnenolone was superior to a placebo in improving depressive symptoms in patients with bipolar depression. trialstoday.org

Table 1: Research Findings on 3-epi-Pregnenolone and Depression

| Study Focus | Key Findings | Citations |

|---|---|---|

| Perinatal Depression | Marginally higher first-trimester epipregnanolone levels in women with perinatal-emergent depression. | frontiersin.org |

| Major Depressive Disorder | Lower cerebrospinal fluid pregnenolone levels observed in individuals with MDD. | trialstoday.orgnih.gov |

| Bipolar Depression | Pregnenolone showed superiority to placebo in improving depressive symptoms in a pilot study. | trialstoday.org |

| Menopausal Depression | Ongoing clinical trials are investigating the efficacy of pregnenolone in reducing depressive and anxiety symptoms. | trialstoday.orgtrialx.com |

The role of epipregnanolone and related neurosteroids in anxiety is rooted in their modulation of the GABA-A receptor, a primary target for anxiolytic drugs. Epipregnanolone itself acts as a negative allosteric modulator of the GABA-A receptor, meaning it can counteract the effects of potentiators like allopregnanolone. wikipedia.org This complex interplay suggests that a balance between these neurosteroids is crucial for maintaining normal mood and anxiety levels.

While direct studies on epipregnanolone in specific anxiety disorders are limited, research on its precursor, pregnenolone, provides some insights. Clinical studies have noted lower circulating levels of pregnenolone in individuals with anxiety disorders. clinicalschizophrenia.net Furthermore, a pilot study investigating pregnenolone for cocaine use disorder found that it reduced stress-induced anxiety. mdpi.com Clinical trials for depression in menopausal women are also assessing the impact of pregnenolone on anxiety symptoms. trialstoday.org

The pathophysiology of schizophrenia is complex, with evidence pointing to the involvement of neurosteroid dysregulation. irispublishers.comnih.gov Studies have reported altered levels of pregnenolone and its metabolites in individuals with schizophrenia. clinicalschizophrenia.netcaldic.comarborassays.com Specifically, some research has indicated lower serum levels of pregnenolone in schizophrenia patients compared to healthy controls. nih.govnih.gov Conversely, other studies have found higher levels of pregnenolone in first-episode, antipsychotic-naïve patients. arborassays.comnih.gov

Epipregnanolone has been identified as a steroid that may be relevant to the laboratory diagnosis of schizophrenia. hmdb.ca The therapeutic potential of pregnenolone as an adjunctive treatment for schizophrenia has been explored in clinical trials. clinicalschizophrenia.net One such trial demonstrated that adjunctive pregnenolone improved cognitive deficits in patients with recent-onset schizophrenia. clinicalschizophrenia.net Another study suggested that antipsychotic drug treatment can influence the levels of neurosteroids in the pregnenolone pathway, with initial treatment leading to an increase in allopregnanolone and a decrease in pregnenolone levels. arborassays.comnih.gov

Neurodegenerative diseases are characterized by progressive neuronal loss and dysfunction, and neurosteroids are thought to play a protective role. nih.gov

Alzheimer's Disease: In the context of Alzheimer's disease, changes in steroid levels have been reported. mdpi.com Pregnenolone has been shown to protect neuronal cell lines against β-amyloid-induced toxicity. mdpi.com Some studies have found significantly lower levels of pregnenolone sulfate (B86663) (PREGS) in the brains of aged Alzheimer's patients. mdpi.com However, other research has indicated that toxic doses of β-amyloid can increase PREGS levels in cell cultures. mdpi.com This suggests a complex and potentially compensatory role for these neurosteroids in the disease process.

Multiple Sclerosis: Multiple sclerosis (MS) is an autoimmune and neurodegenerative disorder of the central nervous system. mdpi.com While direct information on epipregnanolone in MS is scarce, research has pointed to alterations in the levels of other neurosteroids. nih.gov For instance, in female MS patients, higher levels of circulating steroids, including pregnenolone and allopregnanolone, have been measured. mdpi.com In male MS patients, increased levels of pregnenolone have been found in both plasma and cerebrospinal fluid. nih.gov Pregnenolone has also been investigated in animal models of MS for its potential to improve remyelination. researchgate.net

Table 2: this compound and its Precursor in Neurodegenerative Conditions

| Condition | Key Findings Related to Pregnenolone and its Metabolites | Citations |

|---|---|---|

| Alzheimer's Disease | Pregnenolone protects against β-amyloid toxicity in cell models. | mdpi.com |

| Alzheimer's Disease | Conflicting reports on pregnenolone sulfate levels in the brain of Alzheimer's patients. | mdpi.com |

| Multiple Sclerosis | Higher circulating levels of pregnenolone observed in female MS patients. | mdpi.com |

| Multiple Sclerosis | Increased pregnenolone levels in plasma and cerebrospinal fluid of male MS patients. | nih.gov |

| Multiple Sclerosis | Pregnenolone shows potential for improving remyelination in animal models. | researchgate.net |

Reproductive Health Disorders

Epipregnanolone and other neurosteroids are closely linked to reproductive health, given that their synthesis is influenced by gonadal hormones. Maternal plasma levels of epipregnanolone have been shown to increase throughout pregnancy. caymanchem.com Dysregulation of these steroids has been implicated in conditions such as premenstrual dysphoric disorder (PMDD) and polycystic ovary syndrome (PCOS).

In PMDD, a severe form of premenstrual syndrome, symptoms are tied to the hormonal fluctuations of the menstrual cycle. nih.gov It is hypothesized that an abnormal response to neurosteroids like allopregnanolone contributes to the mood symptoms of PMDD. nih.govnih.gov

Polycystic ovary syndrome is a common endocrine disorder in women of reproductive age. nih.gov Women with PCOS often exhibit increased secretion of adrenal precursor steroids, including pregnenolone. nih.gov This altered steroidogenesis contributes to the hormonal imbalances characteristic of the syndrome. nih.govnih.gov

Other Relevant Pathophysiological Conditions

The influence of epipregnanolone extends to other physiological and pathological processes. For example, epipregnanolone sulfate has been found to potentiate the activity of the TRPM3 ion channel. frontiersin.org Additionally, epipregnanolone has been shown to inhibit spontaneous contractions in uterine muscle tissue from pregnant women at term. caymanchem.com

Future Research Directions and Therapeutic Potential of 3 Epi Pregnenolone Epipregnanolone

Further Elucidation of Unique Molecular Targets and Signaling Pathways

A critical avenue for future research is the identification and characterization of molecular targets and signaling pathways that are uniquely modulated by 3-epi-pregnenolone. While pregnenolone (B344588) and its sulfate (B86663) ester are known to interact with a variety of receptors, including NMDA, GABA-A, and cannabinoid receptors, it is plausible that this compound possesses a distinct pharmacological profile.

Initial studies have hinted at potential targets. For instance, its sulfated derivative, epipregnanolone (B113913) sulfate, has been shown to stimulate the transient receptor potential melastatin 3 (TRPM3) ion channel. However, the activity of the non-sulfated this compound at this and other channels remains to be thoroughly investigated. Future studies should employ high-throughput screening and advanced molecular modeling techniques to identify novel binding partners for this compound. Subsequent research should then focus on elucidating the downstream signaling cascades activated or inhibited by these interactions. Understanding these pathways will be fundamental to deciphering the physiological and pathophysiological roles of this neurosteroid.

Development of Specific Modulators Targeting this compound Actions

The development of pharmacological tools that can specifically modulate the synthesis, metabolism, and action of this compound is a crucial next step for both basic research and potential therapeutic applications. This includes the creation of selective agonists, antagonists, and allosteric modulators for its identified receptors. Furthermore, inhibitors of the enzymes responsible for its synthesis and catabolism could provide a means to manipulate its endogenous levels.

These specific modulators would be invaluable for several reasons. In a research context, they would allow for the precise dissection of this compound's functions in cellular and animal models, helping to distinguish its effects from those of other neurosteroids. From a therapeutic standpoint, such compounds could form the basis of novel treatments for a range of disorders, potentially offering greater efficacy and fewer off-target effects than less specific neurosteroid-based therapies.

Investigation of this compound as a Biomarker for Disease States

Given that levels of other neurosteroids are known to be altered in various neurological and psychiatric conditions, it is important to investigate whether this compound could serve as a biomarker for disease. Future research should focus on developing sensitive and specific assays to quantify this compound levels in accessible biological samples, such as blood, cerebrospinal fluid, and saliva.

These assays could then be used in clinical studies to correlate this compound concentrations with the presence, severity, and progression of various disorders. For example, given the known involvement of neurosteroids in conditions like schizophrenia, depression, and neurodegenerative diseases, exploring the role of this compound in these contexts is a logical starting point. nih.govoptimaldx.com If consistent associations are found, this compound could become a valuable tool for diagnosis, prognosis, and monitoring treatment responses.

Emerging Roles in Health and Disease Beyond Established Neurosteroid Functions

The therapeutic potential of neurosteroids is expanding beyond their traditionally recognized roles in neurotransmission. rupahealth.com Research into pregnenolone and its derivatives has highlighted their involvement in neuroinflammation, immune regulation, and cellular resilience. optimaldx.comnih.gov Future investigations should explore whether this compound shares or possesses unique properties in these emerging areas.

For instance, does this compound modulate microglial activation and the production of inflammatory cytokines? Does it influence processes of neurogenesis or myelination? Answering these questions could open up entirely new therapeutic avenues for this compound, potentially in areas such as traumatic brain injury, multiple sclerosis, and other conditions with a significant neuroinflammatory component. A thorough exploration of these non-canonical functions is essential to fully appreciate the therapeutic potential of this compound.

Q & A

Q. What analytical methods are recommended for quantifying 3-epi-Pregnenolone in biological matrices, and how should validation parameters be optimized?

To ensure accurate quantification, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d7-Pregnenolone) to account for matrix effects . Key validation parameters include:

- Linearity : Test across physiologically relevant concentrations (e.g., 0.1–100 ng/mL).

- Recovery : Compare spiked vs. unspiked samples (aim for >85% recovery).

- Precision : Intra- and inter-day CVs should be <15% .

Data Table Example:

| Parameter | Value Range | Acceptability Criteria |

|---|---|---|

| Linearity (R²) | 0.995–0.999 | ≥0.990 |

| LOD | 0.05 ng/mL | Signal/Noise ≥3 |

Q. How can researchers design synthetic pathways for this compound while minimizing epimerization artifacts?

Optimize stereoselective synthesis using enzymatic catalysis (e.g., ketosteroid isomerases) to preserve the 3β-hydroxyl configuration. Monitor reaction progress via NMR to detect epimerization byproducts (e.g., δ18–21 ppm shifts for C3 protons) . Include negative controls (e.g., non-enzymatic reactions) to confirm specificity .

Q. What in vitro assays are suitable for assessing this compound’s neurosteroid-like activity?

Use primary neuronal cultures or transfected cell lines (e.g., HEK293T with GABAₐ receptors):

- Electrophysiology : Patch-clamp recordings to measure chloride influx.

- Binding assays : Radiolabeled [³H]-muscimol competition studies.

Normalize data to allopregnanolone responses to contextualize potency .

Advanced Research Questions

Q. How can contradictory findings about this compound’s neuroprotective vs. pro-apoptotic effects be resolved methodologically?

Adopt a multi-omics approach :

- Transcriptomics : RNA-seq of treated vs. untreated neuronal cells to identify differentially expressed pathways (e.g., Bcl-2/Bax ratios).

- Metabolomics : LC-MS profiling of mitochondrial metabolites (e.g., ATP/ADP ratios).

Apply causal inference models (e.g., Mendelian randomization) to distinguish direct effects from confounding variables .

Q. What experimental strategies address the low bioavailability of this compound in preclinical models?

Q. How should researchers statistically analyze dose-response discrepancies between in vitro and in vivo studies?

Use mixed-effects modeling to account for interspecies variability (e.g., murine vs. primate CYP3A4 expression). Incorporate covariates like protein binding (% free fraction) and tissue-specific clearance rates. Apply Bayesian meta-analysis to reconcile EC₅₀ values across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.